Oral antiplatelet agent 1

P2Y12 antagonist platelet aggregation IC50

This rationally designed, orally bioavailable P2Y12 antagonist features a unique lactonized bicyclic pyridine core, conferring enhanced metabolic stability and reduced bleeding risk compared to clopidogrel. With an in vitro IC50 of 294 nM, selective CYP3A4 inhibition, and a favorable therapeutic window, it is the definitive tool compound for preclinical thrombosis models and drug–drug interaction studies. Avoid uncontrolled variables inherent to generic P2Y12 antagonists.

Molecular Formula C23H24N4O5S
Molecular Weight 468.5 g/mol
Cat. No. B10798699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOral antiplatelet agent 1
Molecular FormulaC23H24N4O5S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C
InChIInChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29)
InChIKeyUDMPNYKEHCRGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oral Antiplatelet Agent 1: A Next-Generation P2Y12 Antagonist for Advanced Thrombosis Research and Drug Development


Oral Antiplatelet Agent 1 (CAS 2299200-91-0), also designated compound 58l, is a rationally designed, orally bioavailable small-molecule antagonist of the platelet P2Y12 receptor [1]. Developed through systematic optimization of the AZD1283 scaffold, this bicyclic pyridine derivative incorporates a key lactone cyclization and a 4-methyl piperidinyl substituent that confer significantly enhanced metabolic stability relative to earlier analogs [1]. The compound exhibits potent inhibition of ADP-induced platelet aggregation in human platelet-rich plasma with a half-maximal inhibitory concentration (IC50) of 294 nM [2]. In preclinical models, Oral Antiplatelet Agent 1 demonstrates robust antithrombotic efficacy in a rat ferric chloride-induced arterial thrombosis model, combined with a bleeding risk profile that is more favorable than that of the widely used clinical comparator clopidogrel [1].

Why Oral Antiplatelet Agent 1 Cannot Be Substituted with Generic P2Y12 Antagonists in Preclinical Development


The P2Y12 antagonist class is structurally and pharmacologically diverse, encompassing prodrugs requiring hepatic bioactivation (clopidogrel, prasugrel), direct-acting nucleoside analogs (ticagrelor), and non-nucleoside reversible antagonists (AZD1283 derivatives). Simple potency metrics such as IC50 values do not capture critical differentiators that govern translational success, including metabolic stability, cytochrome P450 inhibition liability, bleeding risk relative to antithrombotic efficacy, and off-target pharmacology [1]. Oral Antiplatelet Agent 1 possesses a unique structural architecture—a lactonized bicyclic pyridine core—that fundamentally alters its pharmacokinetic and safety profile compared to all commercially available alternatives [1]. Substituting this compound with a generic P2Y12 antagonist in a research program would introduce uncontrolled variables in metabolic clearance, drug-drug interaction potential, and the therapeutic window, thereby confounding data interpretation and delaying development timelines.

Quantitative Evidence Guide: Head-to-Head Comparative Data for Oral Antiplatelet Agent 1


In Vitro Antiplatelet Potency in Human Platelet-Rich Plasma: Compound 58l vs. Clinical P2Y12 Antagonists

Oral Antiplatelet Agent 1 (compound 58l) inhibits ADP-induced platelet aggregation in human platelet-rich plasma with an IC50 of 294 nM (pIC50 6.53) [1]. Under comparable experimental conditions using human PRP, the direct-acting clinical comparator ticagrelor exhibits an IC50 of 270 nM, while the active metabolite of prasugrel (R-138727) demonstrates an IC50 of 3,820 nM [2]. Compound 58l thus demonstrates potency equivalent to ticagrelor and approximately 13-fold greater potency than the prasugrel active metabolite in this clinically relevant assay system.

P2Y12 antagonist platelet aggregation IC50 human PRP ADP-induced

Metabolic Stability Enhancement: Compound 58l vs. Parent Scaffold AZD1283

Systematic structural optimization of the AZD1283 scaffold identified lactone cyclization of the ester substituent as a critical determinant of metabolic stability [1]. Compound 58l incorporates this lactone cyclization, which significantly enhanced metabolic stability compared to the parent AZD1283 in structure-pharmacokinetic relationship studies. Further addition of a 4-methyl substituent to the piperidinyl moiety provided an additional increment in metabolic stability [1]. While the primary publication does not report quantitative half-life or intrinsic clearance values in the abstract, the qualitative enhancement is described as "significantly enhanced metabolic stability" and represents a key design breakthrough that enabled progression to in vivo efficacy testing [1].

metabolic stability structure-pharmacokinetic relationship lactone cyclization AZD1283 oral bioavailability

Bleeding Risk Profile: Compound 58l Demonstrates Superior Safety Compared to Clopidogrel in Rat Tail-Bleeding Model

In a rat tail-bleeding model, Oral Antiplatelet Agent 1 (compound 58l) exhibited a safety profile that was superior to that observed for clopidogrel [1]. The study directly compared the bleeding liability of both compounds at doses achieving comparable antithrombotic efficacy in the ferric chloride-induced arterial thrombosis model. Compound 58l demonstrated a more favorable bleeding risk profile, suggesting an improved therapeutic window relative to clopidogrel [1].

bleeding risk therapeutic window tail-bleeding model safety pharmacology clopidogrel

Cytochrome P450 Inhibition Profile: Moderate CYP3A4 Inhibition with Minimal Off-Target Liability

Oral Antiplatelet Agent 1 (compound 58l) was profiled against a panel of cytochrome P450 isoforms. The compound moderately inhibits CYP3A4 with an IC50 of approximately 1.5 μM but exhibits weak inhibition of other major CYP subtypes (IC50 >25 μM) [1]. This selective inhibition profile suggests a reduced potential for broad-spectrum drug-drug interactions compared to less selective P2Y12 antagonists. Additionally, compound 58l does not inhibit the hERG potassium channel at concentrations up to 40 μM, indicating no QT interval prolongation-related cardiac toxicity liability [1].

CYP inhibition CYP3A4 drug-drug interaction hERG cardiac safety

Optimal Research and Industrial Applications for Oral Antiplatelet Agent 1 Based on Differential Evidence


In Vivo Efficacy Studies Requiring a Favorable Therapeutic Window

Oral Antiplatelet Agent 1 is ideally suited for preclinical thrombosis models where maintaining a wide therapeutic window is critical. Its demonstrated superior safety profile relative to clopidogrel in the rat tail-bleeding model [1] enables researchers to achieve robust antithrombotic efficacy while minimizing confounding bleeding events. This is particularly valuable in rodent models of arterial thrombosis (e.g., ferric chloride-induced carotid artery thrombosis, arteriovenous shunt models) where bleeding complications can compromise study endpoints or increase animal attrition.

Studies Investigating Drug-Drug Interaction Liability of P2Y12 Antagonists

The selective CYP3A4 inhibition profile of Oral Antiplatelet Agent 1 (IC50 ~1.5 μM with >25 μM IC50 for other major CYP isoforms) [2] makes it a valuable tool compound for studying CYP-mediated drug-drug interactions. Researchers can use this compound to probe the contribution of CYP3A4 to the metabolism of co-administered agents without the confounding effects of broad-spectrum CYP inhibition. This is directly relevant to the clinical challenge of managing antiplatelet therapy in patients receiving concomitant medications metabolized by CYP3A4 (e.g., certain statins, calcium channel blockers).

Metabolic Stability Optimization and Structure-Pharmacokinetic Relationship Studies

The lactone cyclization strategy that distinguishes Oral Antiplatelet Agent 1 from the parent AZD1283 scaffold [3] provides a validated chemical blueprint for medicinal chemists seeking to improve the metabolic stability of ester-containing lead compounds. This compound serves as an excellent positive control or benchmark in metabolic stability assays and can be used as a reference standard in the development of novel P2Y12 antagonists or other GPCR-targeted agents where ester-to-lactone cyclization represents a viable stability-enhancing modification.

Head-to-Head Comparative Pharmacology of P2Y12 Antagonists

Oral Antiplatelet Agent 1 occupies a unique position in the P2Y12 antagonist pharmacopeia as a direct-acting, reversible, non-nucleoside antagonist with potency equivalent to ticagrelor but with a structurally distinct scaffold [3][4]. This makes it an ideal comparator compound for studies aiming to dissect structure-activity relationships, receptor binding kinetics, or functional selectivity among P2Y12 antagonists. Researchers can leverage its well-characterized in vitro potency (IC50 294 nM) [4] and favorable safety profile to establish benchmarks for novel P2Y12 antagonist discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oral antiplatelet agent 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.